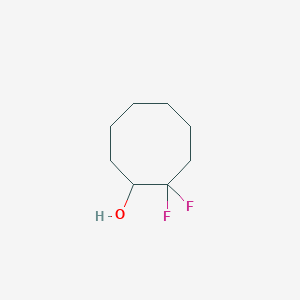

2,2-Difluorocyclooctan-1-ol

Beschreibung

Significance of Fluorine Substitution in Medium-Sized Cyclic Systems

Medium-sized rings, which include the eight-membered cyclooctane system, are known for their complex conformational behavior. The introduction of fluorine atoms can dramatically alter these properties. nih.gov Fluorine's high electronegativity and small atomic radius can induce significant changes in a molecule's physical and chemical characteristics, including polarity, acidity, metabolic stability, and binding affinity to biological targets. beilstein-journals.orgchim.itmdpi.com

The strategic placement of fluorine can influence the conformational preferences of the ring system. For instance, in N-heterocycles, stabilizing interactions between a carbon-fluorine bond and a charged nitrogen atom (C–F···N+) have been shown to favor specific conformations, even in flexible seven- and eight-membered rings. nih.govbeilstein-journals.orgresearchgate.net This ability to control molecular shape is crucial for designing molecules with specific biological activities. researchgate.net In some cases, replacing hydrogen with fluorine can have significant consequences for dynamic processes within the molecule. acs.org

Overview of Alicyclic Fluorinated Alcohols in Synthetic Chemistry

Alicyclic alcohols—alcohols featuring a non-aromatic ring—that contain fluorine are valuable intermediates and building blocks in organic synthesis. alfa-chemistry.com Fluorinated alcohols, such as trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP), are often used as solvents or promoters in chemical reactions due to their unique properties. arkat-usa.orgnih.gov These properties include strong hydrogen-bond donating ability, high acidity compared to their non-fluorinated counterparts, and low nucleophilicity. arkat-usa.orgnih.gov

These characteristics allow them to activate substrates, such as epoxides, for ring-opening reactions without the need for a catalyst. arkat-usa.orgnih.gov While specific synthetic applications for 2,2-Difluorocyclooctan-1-ol are not documented, related compounds like 3,3-difluorocyclobutan-1-ol serve as important intermediates in the synthesis of pharmaceuticals and other chemicals. The solvolysis of cyclohexyl tosylate in fluorinated alcohols has also been a subject of mechanistic studies. acs.org

Research Landscape of Eight-Membered Ring Systems and Fluorination

Research into eight-membered ring systems is an active area of chemistry, though the stereoselective fluorination of these large rings presents unique challenges. nih.gov Much of the documented research on fluorinated eight-membered rings has focused on N-heterocycles, where the interplay between fluorine and a ring heteroatom leads to interesting conformational effects. nih.govresearchgate.net For example, a study on a fluorinated eight-membered N-heterocycle revealed that the axial conformation of the fluorine substituent was strongly preferred due to stabilizing interactions. beilstein-journals.orgresearchgate.net

The synthesis of fluorinated carbocyclic systems is also a field of growing interest. rsc.orgresearchgate.net While the direct fluorination of cyclooctane derivatives can be complex, methods for synthesizing fluorinated cycloalkanes through the hydrogenation of fluorinated arenes have been developed. alfa-chemistry.com The broader landscape of per- and polyfluoroalkyl substances (PFAS) is also under intense scrutiny due to their environmental persistence and potential health impacts, driving research into their behavior and interactions. mdpi.comnih.gov

While direct experimental data for this compound is scarce, the chemical principles governing related structures provide a strong basis for predicting its behavior and potential utility. For comparison, data for smaller, related difluoro-cycloalkanols are available.

Table 1: Properties of Related Difluorinated Cycloalkanols

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

|---|---|---|---|

| 2,2-Difluorocyclopentan-1-ol | C₅H₈F₂O | 122.11 | 1545583-60-5 |

| 3,3-Difluorocyclobutan-1-ol | C₄H₆F₂O | 108.09 | 637031-88-0 |

Data sourced from PubChem and commercial supplier information. nih.govtcichemicals.com

The study of compounds like this compound sits at the intersection of several key areas of modern chemistry. Future research will likely focus on developing synthetic routes to this and similar molecules and exploring how the unique combination of a medium-sized ring and gem-difluorination can be exploited in the design of new functional molecules.

Synthesis of the Cyclooctanol Scaffold Precursors

The construction of the eight-membered cyclooctane ring is a significant synthetic challenge due to unfavorable entropic and enthalpic factors, including high ring strain and transannular interactions. researchgate.net Nevertheless, several reliable methods have been established.

1 Cyclization Reactions for Eight-Membered Ring Construction

Modern organic synthesis has produced several powerful cyclization reactions capable of forming medium-sized rings like cyclooctane.

Ring-Closing Metathesis (RCM): RCM has emerged as a valuable tool for constructing cyclooctene rings from acyclic diene precursors. beilstein-journals.orgmdpi.com The reaction, often catalyzed by ruthenium-based catalysts (e.g., Grubbs catalysts), can tolerate a wide range of functional groups. The synthesis of trisubstituted cyclooctenes, which are key structural motifs in natural products like taxanes, has been successfully achieved using RCM. mdpi.com The efficiency of the cyclization can be highly dependent on the substrate's conformation and the protecting groups used. mdpi.com

Radical Cyclization: Radical-based methods provide another entry into cyclooctane systems. A notable example is the SmI2–H2O-promoted radical cyclization of seven-membered lactones, which selectively forms substituted cyclooctanols through an 8-exo cyclization mode. researchgate.net This contrasts with many other radical approaches that rely on 8-endo cyclizations. researchgate.net This method has been used to generate highly functionalized 1,4-cyclooctanediols with good diastereoselectivity. researchgate.net

Other Cyclization Strategies: Various other methods, including Nozaki–Hiyama–Kishi (NHK) cyclization, palladium-mediated cyclizations, and transannular cyclizations of larger rings, have also been applied to the synthesis of the cyclooctane framework. beilstein-journals.orgrsc.org For instance, cyclooctane-1,5-dione can undergo transannular cyclization to form complex tricyclic systems containing a hydroxyl group. rsc.org

Table 3: Comparison of Cyclization Methods for Cyclooctane Synthesis

| Method | Key Features | Typical Precursor |

|---|---|---|

| Ring-Closing Metathesis (RCM) | Forms a C=C bond; tolerant of many functional groups. mdpi.com | Acyclic diene |

| SmI2-mediated Radical Cyclization | Forms C-C bond via radical intermediate; can create hydroxyl groups directly. researchgate.net | Unsaturated lactone or aldehyde researchgate.netbeilstein-journals.org |

Eigenschaften

IUPAC Name |

2,2-difluorocyclooctan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F2O/c9-8(10)6-4-2-1-3-5-7(8)11/h7,11H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDARUYNUQJOWEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(C(CC1)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,2-difluorocyclooctan-1-ol and Analogous Structures

2 Functional Group Interconversions on Cyclooctane Rings

Once a cyclooctane ring is formed, functional group interconversions (FGIs) are used to install or modify functional groups to arrive at the desired precursor, such as cyclooctanol or cyclooctanone. solubilityofthings.com These are standard transformations in organic synthesis. vanderbilt.eduuclouvain.be

For example, a cyclooctene synthesized via RCM can be converted to cyclooctanol through hydroboration-oxidation or to cyclooctanone via ozonolysis or dihydroxylation followed by oxidative cleavage. An ester group on the ring can be reduced to a primary alcohol using reagents like LiAlH4. solubilityofthings.com Similarly, an existing alcohol can be oxidized to a ketone using a variety of oxidants (e.g., PCC, Swern oxidation). These fundamental reactions allow for the strategic manipulation of the cyclooctane scaffold to position the necessary functional groups for the subsequent fluorination steps. vanderbilt.edunsf.gov

Methodologies for Introducing the Hydroxyl Functionality

The most direct and common method for introducing the hydroxyl group to form 2,2-Difluorocyclooctan-1-ol is through the reduction of the corresponding ketone precursor, 2,2-difluorocyclooctanone. This transformation is a critical step that establishes the final alcohol stereocenter.

The choice of reducing agent is crucial for achieving high yields and, in stereoselective syntheses, for controlling the diastereomeric outcome. A variety of hydride-based reagents can be employed for this purpose.

Complex Metal Hydrides : Reagents such as Sodium Borohydride (NaBH₄) and Lithium Aluminium Hydride (LiAlH₄) are effective for the reduction of ketones to secondary alcohols. bham.ac.uk NaBH₄ is a milder, more chemoselective reagent, typically used in alcoholic solvents, while LiAlH₄ is a much stronger reducing agent capable of reducing a wider range of functional groups, including esters and carboxylic acids. bham.ac.uk The increased reactivity of LiAlH₄ often leads to lower chemoselectivity. bham.ac.uk The reactivity of borohydride reagents can be modulated by changing the cation (e.g., LiBH₄ and Ca(BH₄)₂ are more reactive than NaBH₄) or by using additives. bham.ac.uk

Lewis Acid Additives : The addition of Lewis acids like Cerium(III) chloride (CeCl₃) with NaBH₄ (the Luche reduction) can enhance the selectivity for ketone reduction, especially in the presence of other reducible functional groups like aldehydes. bham.ac.uk

Bulky Reducing Agents : For stereoselective reductions, sterically hindered hydride reagents, such as L-Selectride® (lithium tri-sec-butylborohydride), are often employed. Their significant steric bulk allows for selective attack on the less hindered face of the carbonyl, leading to high diastereoselectivity. mdpi.com

Another, though less direct, strategy involves a fluoro-Ritter reaction. This method allows for the simultaneous introduction of a fluorine atom and a protected hydroxyl or amine functionality onto a molecule. vapourtec.com

Stereoselective Synthesis of this compound

Creating this compound with a specific three-dimensional arrangement of its atoms requires stereoselective synthetic methods. Asymmetric synthesis is essential for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. sigmaaldrich.com Key strategies involve controlling the stereochemistry during the fluorination step or during the reduction of the ketone precursor.

Introducing the two fluorine atoms with stereocontrol is a formidable challenge. Modern asymmetric synthesis offers several powerful approaches to create chiral C-F bonds. psu.edu These methods typically involve the use of chiral fluorinating agents, chiral catalysts, or chiral auxiliaries.

Catalytic Enantioselective Fluorination : This is a highly effective strategy where a chiral catalyst directs the approach of an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor™, to a prochiral substrate. d-nb.infoorganic-chemistry.org Organocatalysis and transition-metal catalysis have both seen tremendous development in this area. psu.edu For example, chiral organocatalysts derived from proline or imidazolidinone can activate aldehydes or ketones towards enantioselective α-fluorination. d-nb.info Similarly, chiral transition-metal complexes, such as a Nickel(II)-dbfox complex, have demonstrated exceptional enantioselectivity (up to 99% ee) in the fluorination of β-keto esters. organic-chemistry.org

| Substrate Type | Catalyst/Method | Fluorinating Agent | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| β-Keto Esters | dbfox-Ph/Ni(II) complex | NFSI | Up to 99% | organic-chemistry.org |

| α-Chloroaldehydes | Jørgensen–Hayashi catalyst (organocatalyst) | NFSI | High | d-nb.info |

| Carbonyl Compounds | Cinchona Alkaloid-derived catalysts | Selectfluor™ | Up to 61% |

Kinetic Resolution : In some cases, the fluorination of a racemic starting material with a chiral catalyst can proceed at different rates for each enantiomer. This process, known as kinetic resolution, allows for the separation of the unreacted starting material and the fluorinated product in enantioenriched forms. d-nb.info

Once the precursor, 2,2-difluorocyclooctanone, is obtained, the subsequent reduction of the carbonyl group must be controlled to yield the desired diastereomer of this compound. The presence of the adjacent difluorinated carbon influences the steric and electronic environment of the ketone, which can be exploited to achieve high diastereoselectivity.

Substrate-Controlled Reduction : The inherent structure of the substrate can direct the approach of a reducing agent. Bulky reducing agents like L-Selectride® are particularly effective, as they will preferentially attack the less sterically hindered face of the carbonyl, leading to predictable stereochemical outcomes. mdpi.com

Chelation-Controlled Reduction : Although less common for gem-difluoro compounds, in molecules with a single α-fluoro substituent and a nearby Lewis basic group, chelation of a metal cation between the carbonyl oxygen and the fluorine can lock the conformation, leading to a highly selective hydride delivery.

Directed Reduction via Lewis Acid/Base Interaction : A proposed mechanism for the reduction of related α-fluoroimines suggests that the fluorine and nitrogen atoms can activate a reductant like trichlorosilane (Cl₃SiH). This activation, forming a pentacoordinate silicon intermediate, directs the hydride transfer and results in very high diastereoselectivity (>100:1). A similar principle could be applied to the reduction of 2,2-difluorocyclooctanone, where the fluorine atoms direct the approach of the hydride reagent.

Enzymatic Reduction : Biocatalysis using enzymes such as alcohol dehydrogenases (ADHs) offers an excellent method for stereoselective ketone reduction. rsc.org These enzymes can reduce sterically demanding ketones with exceptional enantioselectivity and diastereoselectivity (often >99% de), providing access to diastereomerically pure 1,2-diols. rsc.org

| Substrate Type | Reagent/Catalyst | Key Principle | Diastereoselectivity (dr or de) | Reference |

|---|---|---|---|---|

| (5S,6RS)-6-alkyl-5-benzyloxy-6-hydroxy-2-piperidinones | L-Selectride | Steric hindrance | up to 96:4 | mdpi.com |

| α-Fluoroimines | Trichlorosilane (Cl₃SiH) | Lewis acid/base activation | >100:1 | |

| Bulky 2-hydroxy ketones | Alcohol Dehydrogenases (ADHs) | Enzymatic catalysis | >99% de | rsc.org |

| NAD⁺ | Artificial Metalloenzyme (Ir-biotin/Streptavidin) | Enzymatic catalysis | 90% de | rsc.org |

An alternative to direct asymmetric fluorination or reduction is the use of a chiral auxiliary—a chiral molecule temporarily attached to the substrate to direct the stereochemical course of a reaction. beilstein-journals.org After the desired transformation, the auxiliary is removed.

Chiral Auxiliaries : Various chiral auxiliaries, such as Evans oxazolidinones or fluorinated oxazolidines (FOX), can be used to control stereochemistry in reactions like alkylations, hydroxylations, or fluorinations. cyu.frmdpi.com For instance, a chiral auxiliary attached to a cyclooctene precursor could direct a diastereoselective fluorination or other bond-forming reaction to build the ring system with the correct stereochemistry. Sulfinyl auxiliaries have also proven versatile in the stereoselective synthesis of fluorinated compounds. bioorganica.com.ua

Chiral Catalysts : Asymmetric catalysis is a more atom-economical approach. sigmaaldrich.com Chiral Lewis acid catalysts, such as chiral oxazaborolidinium ions (COBIs), are highly effective at activating carbonyl compounds for a variety of asymmetric transformations. sigmaaldrich.com In the context of synthesizing the cyclooctane ring, a chiral catalyst could be used in a key ring-forming or functionalization step. For example, a chiral transition metal catalyst could mediate an asymmetric intramolecular alkylation or a Diels-Alder reaction to construct the chiral eight-membered ring. rsc.orgsfu.ca

Stereochemical Investigations of 2,2-difluorocyclooctan-1-ol Systems

Enantiomeric and Diastereomeric Considerations in Fluorinated Cyclooctanols

2,2-Difluorocyclooctan-1-ol possesses a chiral center at the C1 position, the carbon atom bearing the hydroxyl group. The presence of this single stereocenter means that the molecule can exist as a pair of enantiomers: (R)-2,2-Difluorocyclooctan-1-ol and (S)-2,2-Difluorocyclooctan-1-ol. These enantiomers are non-superimposable mirror images of each other and, while possessing identical physical properties such as melting point and boiling point, they rotate plane-polarized light in equal but opposite directions.

When considering substituted derivatives of this compound, the potential for diastereomerism arises. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties. For a molecule to have diastereomers, it must contain two or more stereocenters. For instance, if a methyl group were introduced at the C3 position of the cyclooctane ring, four stereoisomers would be possible: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The (1R,3R) and (1S,3S) isomers would be an enantiomeric pair, as would the (1R,3S) and (1S,3R) isomers. The relationship between any of the (1R,3R) or (1S,3S) isomers and any of the (1R,3S) or (1S,3R) isomers would be diastereomeric.

The gem-difluoro group at the C2 position, while not a stereocenter itself, significantly influences the stereochemistry of the molecule by altering the conformational landscape of the eight-membered ring and affecting the electronic environment of the adjacent C1 stereocenter.

Origins and Mechanisms of Asymmetric Induction in Fluorinated Ring Systems

The synthesis of enantiomerically enriched this compound necessitates the use of asymmetric synthesis strategies. Asymmetric induction is the process by which a chiral element influences the formation of a new stereocenter, leading to an unequal mixture of stereoisomers. In the synthesis of this compound, this can be achieved through substrate control, reagent control, or catalyst control.

Substrate Control in Stereoselective Transformations

Substrate-controlled stereoselection relies on the inherent chirality of the starting material to direct the formation of a new stereocenter. beilstein-journals.org In the context of synthesizing derivatives of this compound, if a chiral center is already present in the cyclooctanone precursor, it can direct the stereochemical outcome of the subsequent reduction to the alcohol. For example, the reduction of a chiral 2,2-difluoro-3-methylcyclooctanone would likely lead to a preferential formation of one of the two possible diastereomeric alcohols due to steric hindrance, where the reducing agent preferentially attacks from the less hindered face of the carbonyl group. The stereochemical outcome can often be predicted using models such as the Felkin-Anh or Cram-chelation models, which consider the steric and electronic effects of the substituents on the ring.

Table 1: Illustrative Example of Substrate-Controlled Diastereoselective Reduction

| Precursor | Reducing Agent | Major Diastereomer | Diastereomeric Ratio (d.r.) |

| (R)-2,2-difluoro-3-methylcyclooctanone | L-Selectride® | (1S,3R)-2,2-difluoro-3-methylcyclooctan-1-ol | 85:15 |

| (R)-2,2-difluoro-3-methylcyclooctanone | NaBH4 | (1S,3R)-2,2-difluoro-3-methylcyclooctan-1-ol | 70:30 |

Note: The data in this table is illustrative and based on general principles of substrate-controlled reductions. L-Selectride® is a bulkier reducing agent than sodium borohydride (NaBH4) and is therefore expected to exhibit higher diastereoselectivity.

Reagent-Controlled Diastereoselectivity

Reagent-controlled diastereoselectivity involves the use of a chiral reagent to differentiate between the enantiotopic faces of a prochiral substrate. psu.edu For the synthesis of this compound, this would typically involve the reduction of the prochiral ketone, 2,2-difluorocyclooctanone, using a chiral reducing agent. Chiral hydride reagents, such as those derived from lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) modified with chiral ligands, can selectively deliver a hydride to one face of the carbonyl group, resulting in an excess of one enantiomer of the alcohol. The degree of enantioselectivity is dependent on the steric and electronic complementarity between the chiral reagent and the substrate.

Table 2: Illustrative Examples of Reagent-Controlled Asymmetric Reduction

| Substrate | Chiral Reducing Agent | Major Enantiomer | Enantiomeric Excess (e.e.) |

| 2,2-Difluorocyclooctanone | (R)-BINAL-H | (R)-2,2-Difluorocyclooctan-1-ol | 88% |

| 2,2-Difluorocyclooctanone | (S)-Alpine-Hydride® | (S)-2,2-Difluorocyclooctan-1-ol | 92% |

Note: The data in this table is illustrative. (R)-BINAL-H and (S)-Alpine-Hydride® are well-known chiral reducing agents capable of high enantioselectivity in the reduction of prochiral ketones.

Chiral Catalyst-Mediated Enantioselection

The use of a chiral catalyst to mediate a reaction between achiral reagents is a highly efficient method for asymmetric synthesis. researchgate.net In the case of this compound, a common approach is the catalytic asymmetric reduction of 2,2-difluorocyclooctanone. This can be achieved through transfer hydrogenation using a chiral transition metal catalyst, such as a ruthenium or rhodium complex with chiral ligands, and a hydrogen source like isopropanol or formic acid. Alternatively, catalytic hydrogenation with molecular hydrogen in the presence of a chiral catalyst can be employed. Another powerful method is the use of chiral oxazaborolidine catalysts, as developed by Corey, Itsuno, and Bakshi (CBS reduction), which can reduce ketones with high enantioselectivity. nih.gov Biocatalysis, using enzymes such as alcohol dehydrogenases, also offers a highly selective route to chiral alcohols. nih.gov

Table 3: Illustrative Examples of Chiral Catalyst-Mediated Asymmetric Reduction

| Substrate | Catalytic System | Major Enantiomer | Enantiomeric Excess (e.e.) |

| 2,2-Difluorocyclooctanone | RuCl2[(S)-BINAP] / H2 | (S)-2,2-Difluorocyclooctan-1-ol | 95% |

| 2,2-Difluorocyclooctanone | (R)-CBS catalyst / BH3·SMe2 | (R)-2,2-Difluorocyclooctan-1-ol | 98% |

| 2,2-Difluorocyclooctanone | Alcohol dehydrogenase (ADH-A) | (S)-2,2-Difluorocyclooctan-1-ol | >99% |

Note: The data in this table is illustrative and based on established catalytic systems for asymmetric ketone reduction.

Chiral Resolution Techniques for Racemic this compound

When a racemic mixture of this compound is produced, it can be separated into its constituent enantiomers through a process called chiral resolution.

One common method is the formation of diastereomeric derivatives. The racemic alcohol can be reacted with a chiral resolving agent, such as an enantiomerically pure carboxylic acid or its derivative, to form a mixture of diastereomeric esters. These diastereomers have different physical properties and can be separated by conventional techniques like fractional crystallization or chromatography. Once separated, the chiral auxiliary can be cleaved to yield the pure enantiomers of the alcohol.

Enzymatic kinetic resolution is another powerful technique. mdpi.comrsc.org In this method, a lipase is used to selectively acylate one enantiomer of the racemic alcohol at a faster rate than the other. organic-chemistry.org This results in a mixture of the acylated enantiomer and the unreacted enantiomer, which can then be easily separated. The choice of enzyme and reaction conditions is crucial for achieving high enantioselectivity.

Chiral chromatography is a direct method for separating enantiomers. perkinelmer.comchromatographytoday.com The racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. The use of fluorinated chiral stationary phases has shown promise for the separation of fluorinated compounds. chromatographytoday.com

Table 4: Illustrative Comparison of Chiral Resolution Techniques for Racemic this compound

| Technique | Chiral Agent/Phase | Products | Separation Method |

| Diastereomeric Ester Formation | (R)-Mandelic Acid | Diastereomeric esters | Fractional Crystallization |

| Enzymatic Kinetic Resolution | Lipase PS (from Pseudomonas cepacia) | (R)-2,2-Difluorocyclooctyl acetate & (S)-2,2-Difluorocyclooctan-1-ol | Column Chromatography |

| Chiral HPLC | Chiralcel® OD-H (Cellulose-based CSP) | (R)- and (S)-2,2-Difluorocyclooctan-1-ol | High-Performance Liquid Chromatography |

Note: The data in this table is illustrative and based on common practices in chiral resolution.

Conformational Landscape of 2,2-difluorocyclooctan-1-ol

Theoretical and Computational Approaches to Cyclooctane Conformations

Computational chemistry provides powerful tools for exploring the intricate energy landscapes of flexible molecules like 2,2-Difluorocyclooctan-1-ol. nih.gov These methods allow for the characterization of stable conformers, the transition states that connect them, and the dynamics of their interconversion. For cyclooctane, the parent ring system, the energy landscape is remarkably complex, having been described as a reducible algebraic variety composed of a sphere and a Klein bottle, rather than a simple manifold. nih.govunm.edu

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in identifying and evaluating the relative stabilities of the various conformational isomers of a molecule. rsc.org For this compound, these calculations would be used to perform a systematic search of the conformational space to locate all energy minima, which correspond to stable or metastable conformers.

The primary conformations of the cyclooctane ring are from three main families: boat-chair (BC), crown (C), and boat-boat (BB). For this compound, each of these fundamental shapes would be further diversified by the possible orientations of the hydroxyl and gem-difluoro groups. The fluorine atoms introduce significant stereoelectronic effects, including the gauche effect, which can influence conformational preferences. beilstein-journals.orgnih.gov The C-F bond is highly polarized, leading to dipole-dipole interactions that can stabilize or destabilize certain geometries. beilstein-journals.org Furthermore, the hydroxyl group can act as a hydrogen bond donor, potentially forming an intramolecular hydrogen bond with one of the fluorine atoms or the electron cloud of the ring, adding another layer of complexity.

A theoretical study would calculate the optimized geometry and relative energy of each plausible isomer. The results would likely show a preference for a distorted boat-chair conformation, which is generally the most stable for monosubstituted cyclooctanes, but the precise energetic ordering would depend on the subtle interplay of steric hindrance and the aforementioned stereoelectronic factors.

Table 1: Illustrative Relative Energies of this compound Conformers from Quantum Chemical Calculations

This table presents hypothetical data based on established principles for substituted cyclooctanes to illustrate expected computational outcomes.

| Conformer Family | Substituent Orientation (OH group) | Calculated Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| Boat-Chair (BC) | Equatorial-like | 0.00 | C1-C2-C3-C4: -85, C4-C5-C6-C7: 70 |

| Boat-Chair (BC) | Axial-like | 0.85 | C1-C2-C3-C4: -88, C4-C5-C6-C7: 72 |

| Crown (C) | - | 2.10 | C1-C2-C3-C4: 95, C3-C4-C5-C6: -95 |

| Twist-Boat-Chair | Equatorial-like | 1.50 | C1-C2-C3-C4: -75, C4-C5-C6-C7: 65 |

| Boat-Boat (BB) | - | 3.50 | C1-C2-C3-C4: 60, C5-C6-C7-C8: 60 |

While quantum chemical calculations provide a static picture of stable conformers, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the molecule. researchgate.net By simulating the atomic motions over time, MD can reveal the pathways and frequencies of conformational interconversions. cdnsciencepub.com

For this compound, an MD simulation would be initiated from a low-energy conformation. Over the course of the simulation (typically nanoseconds to microseconds), the molecule would be observed to transition between various boat-chair, crown, and boat-boat forms. Analysis of the simulation trajectory allows for the construction of a conformational map and the identification of the most populated conformational states at a given temperature. researchgate.net These simulations are particularly useful for understanding how the flexibility of the eight-membered ring allows it to navigate its complex energy landscape.

The energy landscape of the parent cyclooctane is characterized by multiple minima separated by relatively low energy barriers. nih.govresearchgate.net The introduction of geminal fluorine atoms significantly perturbs this landscape. Fluorination is known to increase ring strain in cycloalkanes. researchgate.net This increased strain, combined with strong electrostatic interactions from the polar C-F bonds, can alter the relative depths of the energy minima and increase the heights of the barriers between them.

The analysis would focus on how the difluoro substitution modifies the underlying mathematical structure of the cyclooctane energy surface. unm.edu The presence of the fluorine atoms breaks the symmetry of the parent ring, leading to a more rugged landscape with more localized and potentially deeper minima corresponding to specific orientations that minimize unfavorable electrostatic and steric repulsions. The hydroxyl group contributes further by creating additional minima where intramolecular hydrogen bonding is possible, thereby stabilizing specific conformers. mdpi.com

Molecular Dynamics Simulations for Conformational Dynamics

Experimental Elucidation of Conformational Preferences

Theoretical predictions must be validated by experimental data. For conformational analysis, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the most powerful techniques.

Variable Temperature (VT) NMR spectroscopy is a primary tool for studying dynamic processes in solution, such as the rapid interconversion between conformers. yok.gov.truwo.ca At room temperature, the conformers of this compound would likely interconvert too rapidly on the NMR timescale, resulting in a spectrum with averaged signals. bhu.ac.in

By lowering the temperature, the rate of interconversion decreases. Below a certain point (the coalescence temperature), the exchange becomes slow enough that distinct signals for the major populated conformers can be observed. researchgate.net The ¹H, ¹³C, and ¹⁹F NMR spectra would provide critical information. For example, the ¹⁹F NMR would show different chemical shifts for the fluorine atoms in different chemical environments. The coupling constants (e.g., ³JHH, ³JHF, ²JFF) are particularly informative, as their magnitudes are related to dihedral angles via Karplus-type relationships, allowing for the deduction of the geometry of the dominant conformer(s) in solution. nih.gov By analyzing the spectra at various temperatures, it is possible to calculate the thermodynamic parameters (ΔH°, ΔS°) for the conformational equilibrium and the kinetic activation barrier (ΔG‡) for the interconversion process. rsc.org

Table 2: Hypothetical NMR Data for the Major Conformer of this compound at Low Temperature

This table presents plausible NMR data to illustrate how this technique provides structural insights. Actual values would be determined experimentally.

| Nucleus | Chemical Shift (δ, ppm) | Key Coupling Constant (J, Hz) | Implied Structural Feature |

| H1 (on C1) | 3.85 | ³J(H1,H8a) = 11.5, ³J(H1,H8e) = 3.5 | Axial-like proton on carbon bearing OH |

| Fa (on C2) | -115.2 | ²J(Fa,Fb) = 245 | Geminal F-F coupling |

| Fb (on C2) | -120.5 | ³J(Fb,H3a) = 25.0, ³J(Fb,H3e) = 8.0 | Different spatial relationships to H3 protons |

| C1 | 75.4 | - | Carbon attached to hydroxyl group |

| C2 | 98.1 | ¹J(C2,F) = 250 | Carbon bearing two fluorine atoms |

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. wikipedia.orgnih.gov This technique yields a three-dimensional model of the molecule, showing the exact conformation it adopts in the solid state. anton-paar.comlibretexts.org

To perform this analysis on this compound, a high-quality single crystal of the compound would need to be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a map of electron density, from which atomic positions are determined. nih.gov The analysis would provide unambiguous data on bond lengths, bond angles, and torsional angles, confirming the specific conformer (e.g., a particular boat-chair) that is most stable in the crystalline lattice. researchgate.net While this reveals the solid-state structure, it is important to note that this may not be the only or even the most abundant conformation present in solution or the gas phase.

Electron Diffraction and Vibrational Spectroscopy for Gas-Phase and Solution Conformations

Gas Electron Diffraction (GED): This technique is instrumental in determining the geometry of molecules in the gas phase, free from intermolecular forces. wikipedia.orgwiley.com For this compound, a GED study would provide precise measurements of bond lengths, bond angles, and torsional angles for the dominant conformer(s) present at a given temperature. This data is crucial for identifying the preferred ring conformation (e.g., boat-chair, twist-boat-chair) and the orientation of the hydroxyl group.

Vibrational Spectroscopy (IR and Raman): In both gas and solution phases, vibrational spectroscopy can identify characteristic frequencies associated with different functional groups and conformational isomers. mdpi.comnih.gov For instance, the O-H stretching frequency can provide insights into intramolecular hydrogen bonding between the hydroxyl group and one of the fluorine atoms. Such an interaction would favor conformations where these groups are in close proximity. Furthermore, distinct vibrational modes in the fingerprint region could be assigned to specific ring conformations, allowing for their identification and relative quantification in different environments.

Due to the lack of direct experimental studies, theoretical calculations (like DFT) are often employed to predict the vibrational spectra and relative energies of different conformers, which can then be compared with experimental data when it becomes available. nih.gov

Influence of Geminal Difluoride Substitution on Cyclooctane Ring Conformations

The substitution of two hydrogen atoms with fluorine atoms on the same carbon (a geminal difluoride) has profound stereoelectronic consequences that can alter the conformational preferences of a cyclic system. nih.govrsc.org In the context of the cyclooctane ring, the CF2 group in this compound is expected to exert its influence through several mechanisms.

The high electronegativity of fluorine atoms leads to a significant dipole moment at the C-F bonds. These dipoles can interact with other polar groups in the molecule, such as the C-O bond of the hydroxyl group. These dipole-dipole interactions can either stabilize or destabilize certain conformations.

Furthermore, the replacement of C-H bonds with C-F bonds alters the steric requirements of the substituent. While fluorine has a relatively small van der Waals radius, the C-F bond is longer than a C-H bond, which can lead to increased steric strain in certain conformations.

A key stereoelectronic interaction introduced by gem-difluorination is the gauche effect, where a gauche arrangement of adjacent electronegative substituents is favored over an anti arrangement. beilstein-journals.org In this compound, this would influence the torsion angle between the C1-O bond and the C2-F bonds. Studies on other fluorinated macrocycles have shown that a CF2 group can constrain the ring into specific conformations. nih.gov

The expected conformational preferences for this compound would likely be a balance between the inherent boat-chair preference of the cyclooctane ring and the stereoelectronic demands of the gem-difluoro and hydroxyl groups.

Table 1: Predicted Conformational Data for this compound This table is generated based on theoretical principles and data from related compounds due to the absence of direct experimental values for this compound.

| Parameter | Predicted Value/Observation | Basis of Prediction |

|---|---|---|

| Predominant Ring Conformation | Boat-Chair | The boat-chair is the most stable conformer for cyclooctane. wikipedia.org |

| Hydroxyl Group Orientation | Axial or Equatorial | The orientation will depend on the balance of steric and stereoelectronic effects. |

| Intramolecular Hydrogen Bonding | Possible between OH and F | Proximity of the hydroxyl and fluorine atoms may lead to stabilizing H-bonding. |

Stereoelectronic Effects in this compound

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule. wikipedia.org In this compound, the most significant of these is the anomeric effect, or a related phenomenon induced by the fluorine atoms.

The anomeric effect typically describes the preference for an axial orientation of an electronegative substituent on a carbon adjacent to a heteroatom in a ring. wikipedia.org This is often explained by a stabilizing hyperconjugative interaction between a lone pair on the ring heteroatom and the antibonding orbital (σ*) of the C-substituent bond.

This stereoelectronic stabilization can counteract steric repulsions, potentially favoring conformations that might otherwise seem unfavorable. The interplay between these stabilizing orbital interactions and destabilizing steric clashes ultimately dictates the conformational equilibrium of the molecule.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Reactivity and Reaction Mechanisms of 2,2-difluorocyclooctan-1-ol

Transformations at the Hydroxyl Group of 2,2-Difluorocyclooctan-1-ol

The hydroxyl group is a versatile handle for a wide array of chemical transformations. In this compound, the reactivity of the alcohol is influenced by the strong electron-withdrawing effect of the adjacent gem-difluoro moiety.

Oxidation Reactions and Selectivity

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. For this compound, this reaction would yield 2,2-Difluorocyclooctan-1-one. A variety of oxidizing agents can be employed for this purpose.

Commonly used reagents for the oxidation of secondary alcohols include chromium-based reagents like pyridinium chlorochromate (PCC) and Jones reagent (CrO₃ in aqueous sulfuric acid). However, due to the toxicity of chromium, milder and more selective methods are often preferred. Reagents such as Dess-Martin periodinane (DMP) and Swern oxidation (using oxalyl chloride or trifluoroacetic anhydride, dimethyl sulfoxide (DMSO), and a hindered base like triethylamine) are highly effective for this transformation under mild conditions.

The presence of the electron-withdrawing gem-difluoro group at the α-position is expected to have a minimal impact on the feasibility of the oxidation, as the reaction primarily involves the C-H and O-H bonds of the alcohol functionality. The selectivity for the formation of the ketone is generally high with these reagents, with little to no side reactions anticipated under optimized conditions.

Table 1: Representative Oxidation Reactions of Secondary Alcohols to Ketones

| Starting Material (Analogue) | Reagent(s) | Product | Yield | Reference |

|---|---|---|---|---|

| Secondary Alcohol | Pyridinium Chlorochromate (PCC), CH₂Cl₂ | Ketone | High | General Textbook Knowledge |

| Secondary Alcohol | Dess-Martin Periodinane (DMP), CH₂Cl₂ | Ketone | High | General Textbook Knowledge |

| Secondary Alcohol | (COCl)₂, DMSO, Et₃N (Swern) | Ketone | High | General Textbook Knowledge |

Etherification and Esterification Reactions

The hydroxyl group of this compound can readily undergo etherification and esterification reactions.

Etherification: The formation of an ether from an alcohol typically proceeds via the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. Given that this compound is a secondary alcohol, the use of a strong base such as sodium hydride (NaH) would effectively generate the corresponding alkoxide. Subsequent reaction with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) would furnish the desired ether. Acid-catalyzed etherification with other alcohols is also a possibility, though it can be prone to side reactions like elimination. rsc.org

Esterification: The reaction of this compound with a carboxylic acid or its derivative leads to the formation of an ester. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. researchgate.net Alternatively, for a more rapid and often higher-yielding reaction, an acyl chloride or acid anhydride can be used in the presence of a base like pyridine or triethylamine. These reactions are generally robust and are expected to proceed efficiently with this compound. rsc.org The electron-withdrawing nature of the adjacent CF₂ group might slightly decrease the nucleophilicity of the alcohol, but it is not expected to inhibit the reaction significantly.

Dehydration Pathways and Products

The acid-catalyzed dehydration of alcohols is a classic method for the synthesis of alkenes. When applied to this compound, this reaction is expected to produce a mixture of isomeric difluorocyclooctenes. The reaction is typically carried out by heating the alcohol with a strong acid such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). sdu.edu.cnbaranlab.org

The mechanism proceeds via protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a carbocation. Subsequent elimination of a proton from an adjacent carbon atom forms the double bond. In the case of this compound, the initial carbocation would be at the C1 position. Elimination of a proton can occur from either C8 or C2. However, the presence of the highly electronegative fluorine atoms on C2 would destabilize any developing positive charge and also increase the acidity of the proton on C1 in the final step of an E1-like mechanism.

This electronic effect could influence the regioselectivity of the elimination. According to Zaitsev's rule, the more substituted alkene is typically the major product. However, the strong inductive effect of the fluorine atoms might favor the formation of the less substituted alkene (Hofmann product), 1,1-difluorocyclooct-2-ene, over the more substituted 2,2-difluorocyclooct-1-ene. The exact product distribution would likely depend on the specific reaction conditions.

Reactions Involving the Geminal Difluoride Moiety

The carbon-fluorine bond is the strongest single bond in organic chemistry, making the geminal difluoride moiety generally unreactive. However, under specific conditions, these bonds can be activated and functionalized.

Carbon-Fluorine Bond Activation and Functionalization

The activation of C-F bonds typically requires harsh conditions or the use of specific reagents such as strong Lewis acids, organometallic complexes, or reducing agents. nih.govibchem.com For a saturated system like this compound, functionalization of a C-F bond is challenging.

Most known C-F activation strategies are applied to activated systems, such as gem-difluoroalkenes or benzylic gem-difluorides. nih.govchemguide.co.uk In the context of this compound, direct functionalization of one of the C-F bonds without affecting the hydroxyl group would require highly selective reagents. It is plausible that strong Lewis acids could coordinate to one of the fluorine atoms, facilitating its abstraction and leading to a carbocationic intermediate that could be trapped by a nucleophile. However, such conditions could also promote dehydration of the alcohol. Reductive methods employing potent reducing agents like alkali metals in liquid ammonia could potentially lead to defluorination, but these conditions are generally not selective.

Nucleophilic Substitution Reactions Adjacent to Fluorine

Nucleophilic substitution reactions can occur at carbons adjacent to fluorine atoms. In the case of this compound, this would involve reactions at the C1 position, which bears the hydroxyl group. The gem-difluoro group at C2 exerts a powerful electron-withdrawing inductive effect.

This effect would strongly disfavor any reaction proceeding through a carbocation intermediate at C1, such as an Sₙ1 reaction. Therefore, converting the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) and attempting a subsequent substitution with a nucleophile would likely not proceed via an Sₙ1 pathway.

An Sₙ2 reaction at C1 would be sterically accessible. However, the electron-withdrawing CF₂ group would also decrease the electron density at the C1 carbon, potentially slowing down the rate of attack by a nucleophile. science-revision.co.uk Despite this, Sₙ2 reactions on substrates bearing α-fluoro substituents are known to occur. Therefore, it is conceivable that the hydroxyl group of this compound could be converted to a sulfonate ester and subsequently displaced by a range of nucleophiles, such as halides, cyanide, or azide, under appropriate conditions. science-revision.co.uksavemyexams.com

Table 2: General Nucleophilic Substitution Reactions on Halogenoalkanes and Sulfonate Esters

| Substrate Type | Nucleophile | Reagent Example | Product Type | Reference |

|---|---|---|---|---|

| Alkyl Halide/Sulfonate | Hydroxide | NaOH (aq) | Alcohol | |

| Alkyl Halide/Sulfonate | Cyanide | KCN in ethanol | Nitrile | savemyexams.com |

| Alkyl Halide/Sulfonate | Ammonia | NH₃ in ethanol | Amine |

Article on this compound Stalled Due to Lack of Specific Research Data

An in-depth article focusing on the chemical compound “this compound” cannot be generated at this time due to a significant lack of specific scientific literature and research data on this particular molecule. Despite extensive searches for information pertaining to its reactivity and reaction mechanisms, including elimination reactions, ring modifications, and detailed mechanistic studies, no dedicated scholarly articles or comprehensive datasets were found.

The proposed article was structured to cover the following specific areas:

Ring-Opening Reactions with Fluorine Influence

Mechanistic Studies of Key Reactions:This part of the article was designed to delve into the elucidation of reaction intermediates and the analysis of kinetic isotope effects to understand the transition states of reactions involving this compound. While the principles of identifying reaction intermediates and using kinetic isotope effects in mechanistic studies are well-established for other compounds, their specific application to this compound has not been reported.osti.govbeilstein-journals.orgrsc.org

Without dedicated research on this compound, any attempt to create the requested article would be based on speculation and extrapolation from related compounds, failing to meet the required standards of scientific accuracy and detail. Further research and publication of experimental and computational studies on this specific compound are necessary before a comprehensive and authoritative article can be written.

Role of Fluorine in Reaction Selectivity and Rate

The presence of a gem-difluoro group at the C-2 position of the cyclooctanol ring is a critical structural feature that significantly modulates the reactivity of the adjacent hydroxyl group at C-1. This influence is primarily exerted through a combination of potent electronic effects and steric demands, which in turn dictate the selectivity and rate of reactions involving the alcohol functionality.

Electronic Effects of the Gem-Difluoro Group:

The two fluorine atoms are the most electronegative elements, and their placement on the same carbon atom (a gem-dihalide arrangement) creates a powerful localized dipole. The primary electronic influences on the neighboring C-1 alcohol are:

Inductive Effect (-I Effect): The fluorine atoms exert a strong electron-withdrawing inductive effect through the carbon-carbon sigma bonds. This effect polarizes the C2-C1 bond, which in turn withdraws electron density from the C1-O bond and the hydroxyl group itself. This has several consequences:

Increased Acidity: The withdrawal of electron density from the oxygen atom makes the O-H bond more polarized and the proton more acidic compared to its non-fluorinated counterpart, cyclooctanol.

Reduced Nucleophilicity: The same inductive effect reduces the electron density on the hydroxyl oxygen, making it a weaker nucleophile. This will decrease the rate of reactions where the alcohol acts as a nucleophile.

Destabilization of Adjacent Carbocations: In reactions that might proceed through a carbocation intermediate at C-1 (e.g., S_N1-type substitutions or E1 eliminations), the powerful electron-withdrawing field of the CF2 group would severely destabilize any developing positive charge on the adjacent carbon. This makes the formation of a C-1 carbocation highly unfavorable, effectively hindering or preventing such reaction pathways. smolecule.com

Hyperconjugation: Stereoelectronic interactions, such as hyperconjugation, can also play a role. Interactions between the lone pairs of the oxygen atom and the antibonding orbitals (σ) of the C-F bonds, or between C-H bonds and C-F σ orbitals, can influence the conformational preferences of the molecule. However, the inductive effect is generally considered the dominant factor in α-fluoroalcohols. nih.gov

Impact on Reaction Rates:

The electronic effects of the gem-difluoro group have a direct impact on the rates of common alcohol reactions.

Reactions Involving O-H Bond Cleavage: Reactions such as esterification with an acid chloride or anhydride might see a slight rate change due to the increased acidity of the proton, but the reduced nucleophilicity of the oxygen is often the more dominant factor, potentially slowing the reaction.

S_N2 Reactions: The rate of S_N2 reactions at C-1 would likely be decreased due to the steric hindrance from the CF2 group and the deactivation of the carbon center towards nucleophilic attack.

S_N1/E1 Reactions: As mentioned, these pathways are strongly disfavored due to the electronic destabilization of the carbocation intermediate. smolecule.com This leads to a significant decrease in the rate of such reactions. Dehydration of this compound under acidic conditions, for instance, would be expected to be much slower than that of cyclooctanol and would likely proceed through an E2 mechanism if forced.

Influence on Reaction Selectivity:

The fluorine atoms are crucial in directing the stereochemical and regiochemical outcome of reactions.

Stereoselectivity: The cyclooctane ring is conformationally flexible. The bulky and highly polar CF2 group will influence the equilibrium between the various boat-chair and crown conformations. lumenlearning.com This can lead to a preferred orientation of the hydroxyl group (axial vs. equatorial-like positions), which in turn can direct the approach of reagents. For example, in oxidation or reduction reactions of the corresponding ketone (2,2-difluorocyclooctanone), a facial selectivity would be expected, leading to a preferred diastereomer of the alcohol. Similarly, reactions on the alcohol itself will exhibit stereoselectivity based on the most stable ground-state conformation that minimizes steric and dipolar repulsions. unl.pt

Regioselectivity: In elimination reactions, the increased acidity of the protons on C-1 might influence the reaction pathway, but typically, elimination would involve abstracting a proton from a neighboring carbon (C-8 or C-3). The electronic environment created by the fluorines could influence the stability of the forming double bond, thereby directing the regiochemical outcome (e.g., Zaitsev vs. Hofmann products), although predicting the outcome without experimental data is difficult.

The following data tables summarize the expected influence of the gem-difluoro group on the reactivity of the alcohol.

Data Table 1: Predicted Reactivity of this compound vs. Cyclooctanol

| Reaction Type | Reagent Example | Expected Rate for Cyclooctanol | Predicted Rate for this compound | Rationale for Difference |

| Oxidation | PCC, CrO3 | Moderate | Slower | Inductive effect withdraws electron density, deactivating the C-H bond at C-1. |

| Esterification | Acetyl Chloride | Fast | Slower | Reduced nucleophilicity of the hydroxyl oxygen outweighs increased proton acidity. |

| S_N2 Substitution | HBr | Slow | Very Slow / Unreactive | Strong destabilization of the transition state by the -I effect of fluorine; increased steric hindrance. |

| S_N1/E1 Dehydration | Conc. H2SO4, heat | Moderate | Extremely Slow / Unreactive | Severe electronic destabilization of the C-1 carbocation intermediate by the adjacent CF2 group. smolecule.com |

Data Table 2: Summary of Fluorine's Influence on Reaction Parameters

| Parameter | Influence of Gem-Difluoro Group | Primary Reason |

| Reaction Rate (S_N1/E1) | Strong Decrease | Destabilization of carbocation intermediate. |

| Reaction Rate (S_N2) | Decrease | Steric hindrance and electronic deactivation. |

| Acidity of O-H | Increase | Inductive electron withdrawal (-I effect). |

| Nucleophilicity of O-H | Decrease | Inductive electron withdrawal (-I effect). |

| Stereoselectivity | High | Conformational locking/biasing by the bulky, polar CF2 group. unl.pt |

| Regioselectivity (Elimination) | Altered | Modified acidity of adjacent protons and stability of potential alkenes. |

Advanced Spectroscopic Characterization for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Elucidation

NMR spectroscopy is the cornerstone for the complete assignment of the constitution, configuration, and conformation of 2,2-Difluorocyclooctan-1-ol. The presence of ¹H, ¹³C, and ¹⁹F active nuclei allows for a comprehensive, multi-faceted analysis. nih.gov

The chemical shifts in both proton (¹H) and carbon (¹³C) NMR spectra are profoundly influenced by the presence of fluorine atoms. Due to their high electronegativity, the fluorine atoms at the C2 position induce a significant deshielding effect on adjacent nuclei.

In the ¹H NMR spectrum, the proton attached to the hydroxyl-bearing carbon (H1) is expected to appear at a lower field (deshielded) compared to its non-fluorinated analogue, cyclooctanol, where this proton resonates around 3.8 ppm. chemicalbook.com The protons on the carbon adjacent to the difluorinated center (C3) will also experience deshielding. Protons further away from the C-F bonds will have chemical shifts more typical of a standard cycloalkane ring system (approximately 1.2-2.0 ppm). chemicalbook.comlibretexts.org

In the ¹³C NMR spectrum, the most dramatic effect is observed at the site of fluorination. The C2 carbon, directly bonded to two fluorine atoms, will exhibit a very large downfield shift. The signal for C1, bearing the hydroxyl group, and C3 will also be shifted downfield due to the inductive effect of the proximal fluorine atoms. Carbons more distant from the CF₂ group will be less affected. sigmaaldrich.comcarlroth.com The chemical shifts provide a clear map of the electronic environment throughout the carbon skeleton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key Influencing Factors |

|---|---|---|---|

| C1-H | ~3.9 - 4.2 | ~70 - 75 | Deshielded by OH group and β-fluorines |

| C2 | - | ~120 - 125 (triplet due to JCF) | Directly bonded to two highly electronegative F atoms |

| C3-H₂ | ~2.0 - 2.5 | ~30 - 35 | Deshielded by adjacent CF₂ group |

| C4-H₂ to C8-H₂ | ~1.4 - 1.9 | ~22 - 30 | Typical alkane region, minor inductive effects |

¹⁹F NMR spectroscopy is exceptionally sensitive to the local electronic environment, making it a powerful tool for characterizing fluorinated compounds. For this compound, the two fluorine atoms are geminal and diastereotopic due to the chiral center at C1. Consequently, they are expected to be magnetically inequivalent and should appear as two distinct signals, or more likely as a pair of doublets (an AB quartet), in the ¹⁹F NMR spectrum.

While one-dimensional NMR provides information on chemical environments, multidimensional NMR experiments are essential for unambiguously assigning signals and elucidating the complex three-dimensional structure and dynamics of the cyclooctane ring. chemicalbook.comrsc.orgiaea.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of the protons from H1 through the methylene chain around the ring, confirming the sequence of the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This technique allows for the definitive assignment of each proton signal to its corresponding carbon atom in the skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly valuable for identifying quaternary carbons like C2 and for confirming the connectivity around the functionalized C1 and C2 centers. Correlations between H1 and C2/C3, or between the protons on C3 and the C2 carbon, would be expected. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For a flexible eight-membered ring like cyclooctane, NOESY is crucial for determining the preferred conformation (e.g., boat-chair, crown) by revealing through-space proximities between protons across the ring.

The magnitude of the scalar coupling constants (J-coupling) between fluorine and nearby proton or carbon nuclei is highly dependent on the number of intervening bonds and the dihedral angle between the coupled nuclei. nih.gov

2JHF and 3JHF: The two-bond (geminal) coupling between the fluorine atoms and the proton on C1 (2JHF) and the three-bond (vicinal) coupling between the fluorine atoms and the protons on C3 (3JHF) provide critical stereochemical information. The magnitude of 3JHF follows a Karplus-type relationship, where it depends on the H-C-C-F dihedral angle. rsc.org Analyzing these couplings helps to define the conformation of the ring around the C1-C2-C3 fragment. Typical values for 2JHF are in the range of 40-60 Hz, while 3JHF values can range from 2-15 Hz. ucsd.edu

1JCF, 2JCF, and 3JCF: The one-bond coupling between C2 and the fluorine atoms (1JCF) is typically very large (often > 160 Hz). ucsd.edumagritek.com The two-bond couplings (2JCF) to C1 and C3, and the three-bond coupling (3JCF) to C4 and C8, are also conformationally dependent. A study on 1,1-difluorocyclohexane demonstrated that three-bond carbon-fluorine coupling can be stereospecific, providing direct insight into the spatial arrangement. nih.gov

Table 2: Representative J-Coupling Constants in Fluorinated Cycloalkanes

| Coupling Type | Number of Bonds | Typical Magnitude (Hz) | Structural Information Yielded |

|---|---|---|---|

| JCF | 1 | 160 - 250 | Confirms C-F bond |

| JCF | 2 | 20 - 50 | Connectivity, some angular dependence |

| JCF | 3 | 0 - 10 | Dihedral angle (Karplus-like relationship) nih.gov |

| JHF | 2 | 40 - 60 | Connectivity |

| JHF | 3 | 2 - 15 | Dihedral angle (Karplus relationship) rsc.orgucsd.edu |

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Dynamics

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Environment Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. ksu.edu.sa For this compound, these techniques are particularly useful for confirming the presence of key functional groups and providing insight into the molecular structure. researchgate.net

A prominent feature in the IR spectrum would be a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group, with the broadening indicative of hydrogen bonding. mdpi.com The C-H stretching vibrations of the cyclooctane ring would appear in the 2850-3000 cm⁻¹ region. americanpharmaceuticalreview.com

The carbon-fluorine stretching vibrations are a key diagnostic feature in the vibrational spectra of fluorinated organic molecules. rsc.org

Raman Spectrum: While C-F stretches are strong in the IR, they are often weaker in the Raman spectrum. spectroscopyonline.com However, Raman spectroscopy is highly sensitive to the symmetric vibrations of non-polar bonds and can provide complementary information. The symmetric stretch of the CF₂ group may be more prominent in the Raman spectrum compared to the asymmetric stretch. ksu.edu.sa

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|

| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad | Weak |

| C-H Stretch | 2850 - 3000 | Medium-Strong | Strong |

| C-F Asymmetric Stretch | ~1100 - 1200 | Very Strong | Weak |

| C-F Symmetric Stretch | ~1000 - 1100 | Strong | Medium |

| C-O Stretch | ~1050 - 1150 | Strong | Weak-Medium |

Hydrogen Bonding Interactions Involving the Hydroxyl Group

The hydroxyl (-OH) group is a classic hydrogen bond donor, and its interactions are critical in determining the conformation and intermolecular associations of an alcohol. In a molecule like this compound, the geminal difluoro substitution at the C2 position is expected to exert a significant electronic influence on the adjacent hydroxyl group.

Research Findings:

The presence of highly electronegative fluorine atoms typically strengthens the hydrogen bond donating capacity of a nearby hydroxyl group through a negative inductive effect (-I effect). This effect withdraws electron density from the carbon skeleton, making the hydroxyl proton more acidic and thus a stronger donor in a hydrogen bond.

Spectroscopic studies on related fluorinated compounds provide evidence for these interactions. For instance, in fluorinated anilines, a fluorine substituent was found to decrease the strength of N-H···N hydrogen bonds but increase the acidity of C-H protons, showcasing the complex electronic interplay. nih.gov In fluorinated benzanilides, hydrogen bonds between N-H and F atoms have been analyzed using 14N decoupled 1H–19F HETCOR NMR, a technique that could be invaluable for studying potential intramolecular F···H-O interactions in this compound. jeol.com

Infrared (IR) spectroscopy is another key tool. The O-H stretching frequency in an IR spectrum is highly sensitive to hydrogen bonding. A free, non-hydrogen-bonded hydroxyl group typically shows a sharp absorption band around 3600-3650 cm⁻¹. When the hydroxyl group participates in a hydrogen bond, this band shifts to a lower frequency (e.g., 3200-3500 cm⁻¹) and becomes broader. The magnitude of this shift correlates with the strength of the hydrogen bond. jascoinc.com For this compound, one would anticipate observing such shifts, indicative of both intermolecular (between molecules) and potentially intramolecular (within the same molecule) hydrogen bonding.

Intramolecular hydrogen bonding, where the hydroxyl proton interacts with one of the fluorine atoms, is a possibility. This would lead to the formation of a five-membered ring. The propensity for such an interaction depends on the conformational flexibility of the cyclooctane ring, which would need to adopt a geometry that brings the -OH and -F groups into close proximity. nih.govmdpi.comlibretexts.org

Interactive Data Table: Expected IR Frequencies for Hydroxyl Group Interactions

| Interaction Type | Expected O-H Stretching Frequency (cm⁻¹) | Band Shape | Notes |

| Free Hydroxyl | 3600 - 3650 | Sharp | Observed in dilute, non-polar solvents. |

| Intermolecular H-Bond | 3200 - 3500 | Broad | Dominant in condensed phases (liquid, solid). |

| Intramolecular H-Bond (O-H···F) | ~3550 - 3590 | Sharp to Moderately Broad | Dependent on the strength and geometry of the internal bond. |

X-ray Crystallography for Absolute Stereochemistry and Conformational Preference in the Solid State

Research Findings:

While a crystal structure for this compound is not publicly available, studies on other cyclic and fluorinated molecules provide a strong basis for prediction. The determination of absolute configuration is crucial, as different enantiomers of a molecule can have vastly different biological activities. The Cahn-Ingold-Prelog priority rules are used to assign the R/S descriptor to a chiral center based on the crystallographically determined atomic coordinates.

The conformation of the eight-membered cyclooctane ring is highly flexible and can adopt several low-energy conformations, such as the boat-chair (the most stable for cyclooctane itself), crown, and boat-boat forms. The introduction of substituents, particularly the gem-difluoro group and the hydroxyl group, will significantly influence the preferred conformation in the solid state to minimize steric and torsional strain. utdallas.edulibretexts.orgmaricopa.edu The gem-difluoro group is sterically demanding and will likely occupy a position that minimizes unfavorable 1,3-diaxial interactions.

In the solid state, the molecules would arrange themselves in a crystal lattice to maximize favorable intermolecular interactions. The primary of these would be the hydrogen bonds formed by the hydroxyl group. These interactions would create a network, linking the molecules into chains or more complex three-dimensional arrays. The precise nature of this hydrogen-bonding network (e.g., head-to-tail chains) would be a key feature revealed by a crystal structure analysis.

Interactive Data Table: Crystallographic Parameters of a Hypothetical this compound Crystal

This table is a hypothetical representation of data that would be obtained from an X-ray crystallographic analysis.

| Parameter | Hypothetical Value | Significance |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| a (Å) | 10.5 | Unit cell dimension. |

| b (Å) | 8.2 | Unit cell dimension. |

| c (Å) | 12.1 | Unit cell dimension. |

| β (°) | 95.5 | Unit cell angle. |

| Z | 4 | Number of molecules in the unit cell. |

| Conformation | Boat-Chair | The lowest energy conformation of the cyclooctane ring. |

| H-Bond Distance (O-H···O) | 2.8 Å | Indicates a moderately strong intermolecular hydrogen bond. |

Computational and Theoretical Studies on 2,2-difluorocyclooctan-1-ol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its electronic structure, stability, and reactivity. designsociety.org For 2,2-Difluorocyclooctan-1-ol, these calculations would typically be performed using methods like Density Functional Theory (DFT) or ab initio calculations. mdpi.com

The primary objectives of such calculations would be to determine the optimized molecular geometry, the relative energies of different conformers, and the electronic properties such as orbital energies and charge distribution. The large and flexible eight-membered ring of cyclooctanol presents a complex conformational landscape. The introduction of two fluorine atoms at the C2 position is expected to significantly influence the relative stability of these conformers.

Studies on simpler fluorinated cyclic systems, such as 1,2-difluorocyclohexane, have shown that the preference for axial or equatorial positioning of the fluorine atoms is highly dependent on the solvent environment, with the diaxial conformer being lower in energy in the gas phase and the diequatorial conformer being more stable in solution. researchgate.net For this compound, similar computational analyses would be crucial to predict the most stable conformations. The presence of the hydroxyl group at C1 would further complicate the conformational analysis due to the potential for intramolecular hydrogen bonding with the fluorine atoms.

The energetics of the molecule, including its heat of formation and strain energy, can be calculated. The gem-difluoro group is known to affect the strain of cyclic systems. While studies on some fluorinated cyclobutanes suggest that fluorination does not greatly affect ring strain, other research indicates that perfluorination can decrease it. irb.hr DFT calculations would elucidate the specific impact of the 2,2-difluoro substitution on the cyclooctane ring's strain.

Key energetic and electronic properties that would be calculated are summarized in the illustrative table below.

| Property | Typical Computational Method | Expected Significance for this compound |

| Relative Conformational Energies | DFT (e.g., B3LYP/6-311+G(d,p)) | Determination of the most stable three-dimensional structure, considering the various ring conformations and the orientation of the hydroxyl group. |

| HOMO-LUMO Energy Gap | DFT, Ab initio (e.g., CASSCF) | Insight into the molecule's kinetic stability and electronic excitation properties. A larger gap suggests higher stability. |

| Mulliken or NBO Charges | DFT, Ab initio | Understanding the charge distribution and the polarity of the C-F and C-O bonds, which influences intermolecular interactions. |

| Dipole Moment | DFT, Ab initio | Prediction of the molecule's overall polarity, affecting its solubility and interaction with other polar molecules. |

| Heat of Formation | DFT with appropriate corrections | Fundamental thermodynamic property indicating the stability of the molecule relative to its constituent elements. |

Molecular Modeling and Force Field Development for Fluorinated Cyclic Alcohols

While quantum chemical calculations provide high accuracy, they are computationally expensive, especially for large systems or for simulating molecular dynamics over long timescales. Molecular modeling with force fields offers a more efficient alternative for studying the conformational dynamics and intermolecular interactions of molecules like this compound.

A significant challenge in molecular modeling is the availability of accurate force field parameters for fluorinated compounds. Standard force fields like the General Amber Force Field (GAFF) may not adequately describe the complex electronic effects of fluorine atoms, such as hyperconjugation and polarization. researchgate.net Therefore, the development of specific force fields or the re-parameterization of existing ones is often necessary for fluorinated molecules.

The process of force field development typically involves:

Parameterization of Atomic Charges: Quantum mechanical calculations are used to determine the partial atomic charges that accurately represent the electrostatic potential of the molecule.

Torsional Parameter Fitting: Dihedral angle parameters are adjusted to reproduce the rotational energy profiles around key bonds as calculated by high-level quantum mechanics.

Validation: The new force field is tested by performing molecular dynamics simulations and comparing the calculated properties (e.g., density, heat of vaporization, conformational populations) with experimental data or high-level quantum calculations. researchgate.net

For this compound, a custom force field would be essential to accurately model the conformational equilibria and the dynamics of the cyclooctane ring, which is known for its flexibility. The interactions involving the gem-difluoro group and the hydroxyl group would require careful parameterization to capture their influence on the molecule's behavior in different environments.

| Force Field Parameter | Method of Derivation | Importance for this compound |

| Partial Atomic Charges | Quantum Mechanics (e.g., RESP or CHELPG) | Crucial for accurately modeling electrostatic interactions, including hydrogen bonding involving the hydroxyl group. |

| Bond and Angle Parameters | Typically from existing force fields, refined with QM | Defines the basic geometry of the molecule. |

| Dihedral (Torsional) Parameters | Fit to QM potential energy surfaces | Essential for correctly describing the conformational landscape of the flexible cyclooctane ring. |

| van der Waals Parameters | Often taken from established sets (e.g., OPLS-AA) | Governs non-bonded steric and dispersive interactions. |

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental spectra for structure verification and analysis. For this compound, the prediction of NMR chemical shifts, coupling constants, and vibrational frequencies would be particularly valuable.

NMR Spectroscopy:

Chemical Shifts: The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei are highly sensitive to the local electronic environment. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict these shifts with good accuracy. mdpi.com The introduction of the gem-difluoro group is expected to cause a significant downfield shift for the C2 carbon and influence the shifts of neighboring protons and carbons.

Coupling Constants (J-couplings): Spin-spin coupling constants provide information about the connectivity and dihedral angles between coupled nuclei. The Karplus equation relates three-bond coupling constants to the dihedral angle, which is a powerful tool for conformational analysis. acs.org Theoretical calculations can predict these J-couplings, aiding in the determination of the dominant conformers in solution.

Vibrational Spectroscopy (IR and Raman):

Calculations of the vibrational frequencies and their corresponding intensities can generate a theoretical infrared (IR) and Raman spectrum. These calculations are typically performed at the DFT level. The predicted spectrum can be compared with experimental data to identify characteristic vibrational modes, such as the C-F and O-H stretching frequencies. The position of the O-H stretching frequency can also provide evidence for or against intramolecular hydrogen bonding.

The following table illustrates the types of spectroscopic data that can be predicted computationally.

| Spectroscopic Parameter | Computational Method | Expected Information for this compound |

| ¹³C NMR Chemical Shifts | GIAO-DFT | Prediction of the chemical shift of the fluorinated carbon (C2) and other carbons, confirming the molecular structure. mdpi.com |

| ¹⁹F NMR Chemical Shifts | GIAO-DFT | Characteristic shifts for the two non-equivalent fluorine atoms. |

| ³J(H,H) Coupling Constants | DFT | Information on the dihedral angles of the cyclooctane ring, aiding in conformational analysis. acs.org |

| IR Vibrational Frequencies | DFT | Prediction of characteristic C-F and O-H stretching and bending modes. |

Computational Design of Novel Synthetic Pathways